4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, an oxoethoxy linker, and a benzenesulfonamide moiety attached to a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an oxoethoxy compound under controlled conditions to form the oxoethoxy linker. Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction, followed by the attachment of the phenylethyl group via an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethoxy linker can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxoethoxy linker can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials with specific properties, such as enhanced solubility and stability.
Mechanism of Action
The mechanism of action of 4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific structural features, such as the oxoethoxy linker and the combination of methoxyphenyl and benzenesulfonamide groups. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5S/c1-34-26-10-6-5-9-25(26)29-17-19-30(20-18-29)27(31)21-35-23-11-13-24(14-12-23)36(32,33)28-16-15-22-7-3-2-4-8-22/h2-14,28H,15-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFSPZXCHVDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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